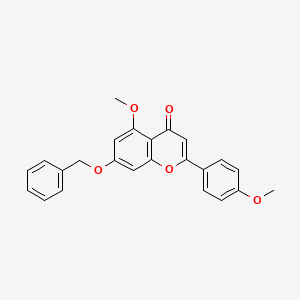

7-(Benzyloxy)-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one

Description

7-(Benzyloxy)-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a benzyloxy substituent at position 7, a methoxy group at position 5, and a 4-methoxyphenyl moiety at position 2 of the chromen-4-one core. Its molecular formula is C24H20O5 (molar mass: 388.41 g/mol), and it is typically stored under dry, sealed conditions at 2–8°C .

Properties

IUPAC Name |

5-methoxy-2-(4-methoxyphenyl)-7-phenylmethoxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O5/c1-26-18-10-8-17(9-11-18)21-14-20(25)24-22(27-2)12-19(13-23(24)29-21)28-15-16-6-4-3-5-7-16/h3-14H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJAZBIYSXXHPAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Benzylation: The initial step involves the benzylation of a suitable phenolic compound to introduce the benzyloxy group.

Cyclization: The final step involves the cyclization of the intermediate compound to form the chromone ring structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques to ensure the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the chromone ring or other functional groups.

Substitution: The compound can undergo substitution reactions to introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce reduced chromone derivatives.

Scientific Research Applications

7-(Benzyloxy)-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

Biology: It is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases, including cancer and neurodegenerative disorders.

Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural differences and physicochemical properties of 7-(Benzyloxy)-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one and its analogs:

Key Observations:

Substituent Effects on Yield :

- The hydroxyl group at position 5 (12a , 12b ) correlates with lower yields (3.7–56.1%) compared to bromoethoxy-substituted derivatives (12c , 10.1%), suggesting that electron-withdrawing groups or steric hindrance may complicate synthesis .

- The absence of direct yield data for the target compound implies further optimization may be required for its synthesis.

Melting Points and Stability :

- Compounds with hydroxyl groups (12a , 12b ) exhibit higher melting points (~181–183°C) compared to brominated analogs (12c , 175°C), likely due to stronger intermolecular hydrogen bonding .

Biological Activity: 12b demonstrates potent PDE-1 inhibition (IC50 = 13.55 μM), highlighting the importance of the 7-methoxy and 5-hydroxy groups in enzyme interaction .

Spectroscopic and Crystallographic Analysis

¹H-NMR Trends :

- The benzyloxy group in the target compound and 12a introduces distinct aromatic proton signals (δ 7.35–7.62 for benzyl protons) absent in 12b and 12c .

- Methoxy groups (δ ~3.85–3.87) are consistent across analogs, while bromoethoxy substituents (12c ) show characteristic splitting patterns (δ 4.45–4.47) .

Crystallography :

Functional Group Impact on Pharmacological Properties

- Hydroxy vs. Methoxy at Position 5 :

- Benzyloxy vs. Methoxy at Position 7 :

- 4-Methoxyphenyl vs.

Biological Activity

The compound 7-(Benzyloxy)-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one , also known as a coumarin derivative, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 388.42 g/mol

- CAS Number : 111922-60-2

- Structure : The compound features a chromenone core with methoxy and benzyloxy substituents, which may influence its biological activity.

Chemical Structure

| Property | Value |

|---|---|

| Compound Name | This compound |

| Molecular Formula | CHO |

| Molecular Weight | 388.42 g/mol |

| CAS Number | 111922-60-2 |

Anticancer Activity

Research indicates that coumarin derivatives exhibit significant anticancer properties. A study focusing on similar compounds revealed that they can suppress tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives with structural similarities to our compound have shown efficacy against hepatocellular carcinoma (HCC), particularly through the modulation of epithelial-mesenchymal transition (EMT) markers such as E-cadherin and vimentin .

- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

- Modulation of EMT : It affects the expression levels of proteins involved in EMT, which is crucial for cancer metastasis.

- Targeting Signaling Pathways : The compound may influence pathways such as FAK/AKT signaling, which are pivotal in cancer cell migration and invasion .

Study on Hepatocellular Carcinoma

A recent study explored the effects of a structurally similar benzofuran derivative on HCC cells. The findings indicated that this derivative:

- Suppressed cell motility and invasion.

- Upregulated E-cadherin and downregulated vimentin, Slug, and MMP9.

- Resulted in decreased integrin α7 expression, affecting downstream signaling pathways related to metastasis .

Pharmacological Effects

The pharmacological profile of coumarin derivatives suggests a range of activities:

- Antioxidant Properties : Many coumarins exhibit antioxidant activity, which may contribute to their anticancer effects.

- Anti-inflammatory Effects : Some studies have indicated that these compounds can reduce inflammation, further supporting their potential therapeutic roles.

Research Findings Summary

A review of various studies highlights the following key findings regarding the biological activity of this compound:

| Study Focus | Key Findings |

|---|---|

| Anticancer Activity | Inhibits proliferation in HCC; induces apoptosis |

| EMT Modulation | Upregulates E-cadherin; downregulates vimentin |

| Signaling Pathway Interaction | Affects FAK/AKT signaling; decreases integrin α7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.